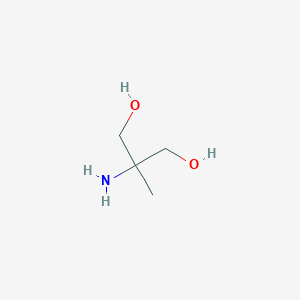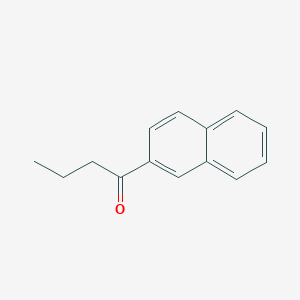
1-Naphthalen-2-ylbutan-1-one
Übersicht
Beschreibung
1-Naphthalen-2-ylbutan-1-one, also known as 1-naphthalen-1-ylbutan-1-one, is a chemical compound with the molecular formula C14H14O . It has a molecular weight of 198.26 . The compound is characterized by a boiling point of 317°C and a density of 1.0861 .
Molecular Structure Analysis
The molecular structure of 1-Naphthalen-2-ylbutan-1-one can be analyzed using various techniques. For instance, Fourier transform-infrared spectroscopy (FT-IR), FT-Raman, NMR, and UV−vis spectral methods can be used . These techniques can provide detailed information about the molecule’s vibrational assignments, theoretical NMR analysis, and UV−vis spectrum .Physical And Chemical Properties Analysis
1-Naphthalen-2-ylbutan-1-one has a molecular weight of 198.26 and a density of 1.0861 . It has a boiling point of 317°C . These properties can be determined using various analytical techniques, including spectroscopic methods .Wissenschaftliche Forschungsanwendungen
Photocycloaddition of Conjugated Cyclohex-2-enones : Naphthalen-2-ones, including 1-Naphthalen-2-ylbutan-1-one, have been studied for their behavior in photocycloaddition reactions. These compounds are converted to diastereoisomeric cyclobutane adducts under specific conditions, demonstrating their potential in synthetic organic chemistry and photochemistry (Inhülsen, Schmidt, & Margaretha, 2010).
Photophysical Study in Various Solvents : The photophysical properties of similar compounds like 1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one have been examined in different solvents. These studies help in understanding the emission properties of these compounds, useful in biological systems and chemical analysis (Moreno Cerezo et al., 2001).
Removal of Naphthalene Derivatives from Solutions : Studies on the efficient removal of naphthalene derivatives like naphthalene-2-ol from aqueous solutions using solvent extraction techniques have been conducted. This has implications for environmental remediation and wastewater treatment (Shao et al., 2016).
Monoclonal Antibody Development : Research has been conducted on developing a monoclonal antibody for 1-naphthol, a compound structurally related to 1-Naphthalen-2-ylbutan-1-one, indicating the potential biomedical applications of these compounds (Chen et al., 2020).
Separation of Solid Mixtures : Studies on using porous metal-organic frameworks for the separation of naphthalene and anthracene mixtures have been conducted. This research is significant in the field of material science and separation techniques (Liu, Lang, & Abrahams, 2011).
Potential Chemotherapeutic Agent : The compound (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one has been investigated for its potential as a chemotherapeutic agent. This suggests that related compounds like 1-Naphthalen-2-ylbutan-1-one might also have therapeutic applications (Barakat et al., 2015).
Human Liver Microsomal Cytochrome P450 Enzymes Metabolism : There are studies on the metabolism of naphthalene and its derivatives by human liver microsomal cytochrome P450 enzymes, indicating the relevance of these compounds in pharmacology and toxicology (Cho, Rose, & Hodgson, 2006).
Eigenschaften
IUPAC Name |
1-naphthalen-2-ylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-2-5-14(15)13-9-8-11-6-3-4-7-12(11)10-13/h3-4,6-10H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQCIRJFGLWMGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-2-yl)butan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



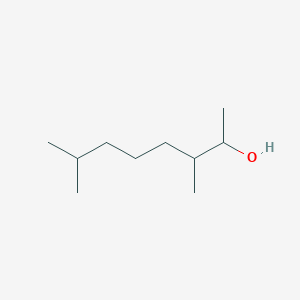
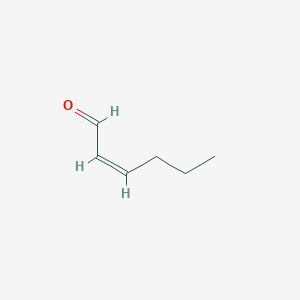
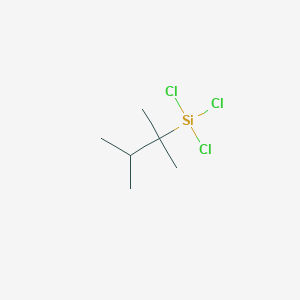
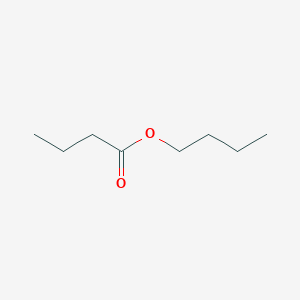
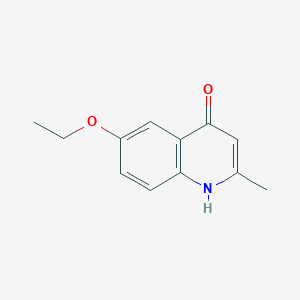

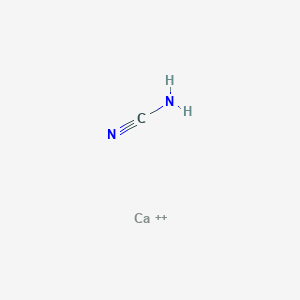
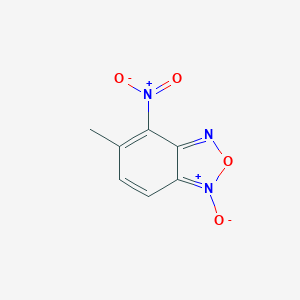
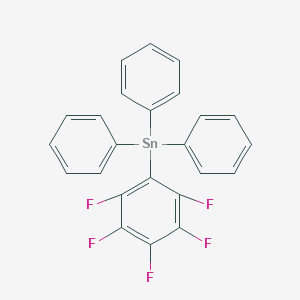
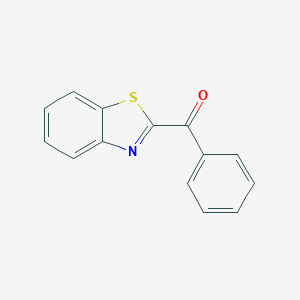
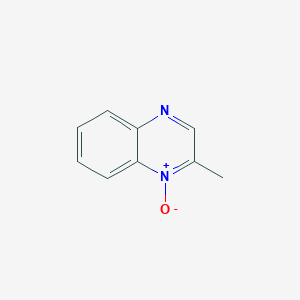

![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
